molecular formula C20H20N2OS B2850162 3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one CAS No. 723332-73-8

3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2850162
CAS No.: 723332-73-8
M. Wt: 336.45
InChI Key: VIMAWNUZRXXTCS-UHFFFAOYSA-N
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Description

This compound is a sulfur-containing imidazolidinone derivative characterized by:

  • 3-(4-Methylphenyl): A para-methyl-substituted phenyl group at position 2.
  • 5-{[4-(Propan-2-yl)Phenyl]Methylidene}: A conjugated isopropylphenyl methylidene (benzylidene) group at position 5, introducing planarity and extended π-conjugation.

Its molecular formula is C₂₀H₂₀N₂O₂S (molecular weight: 352.45 g/mol) . The methylidene group confers rigidity, while the isopropylphenyl substituent increases hydrophobicity.

Properties

IUPAC Name

(5E)-3-(4-methylphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-13(2)16-8-6-15(7-9-16)12-18-19(23)22(20(24)21-18)17-10-4-14(3)5-11-17/h4-13H,1-3H3,(H,21,24)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMAWNUZRXXTCS-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)C(C)C)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one, a member of the imidazolidinone class, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N2SC_{20}H_{24}N_2S with a molecular weight of approximately 336.48 g/mol. The structure features a sulfanylidene group, which is significant for its biological interactions.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research.

Anticancer Activity

Several studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, in vitro assays have demonstrated that it can inhibit cell proliferation and induce apoptosis in cancer cells:

  • Cell Lines Tested : MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia).
  • Mechanism : The compound appears to induce DNA damage and activate apoptotic pathways, as evidenced by flow cytometry analyses showing increased levels of cleaved PARP and H2AX phosphorylation in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Tested Organisms : Pseudomonas aeruginosa and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The compound exhibited potent antibacterial activity with MIC values comparable to established antibiotics .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Imidazolidinone Core : Utilizing appropriate starting materials such as substituted phenyl aldehydes and thioketones.
  • Methylidene Formation : A condensation reaction that introduces the methylidene bridge between the phenyl groups.
  • Sulfurization : The introduction of the sulfanylidene group is crucial for enhancing biological activity.

Case Studies and Research Findings

A selection of studies highlights the promising biological activities of this compound:

  • Cytotoxicity Studies :
    • A study reported significant cytotoxic effects against MCF-7 cells with an IC50 value indicating strong potential as an anticancer agent .
    • Another study found that derivatives of imidazolidinones showed enhanced cytotoxicity compared to traditional chemotherapeutics, suggesting a structure-activity relationship that warrants further investigation.
  • Antimicrobial Efficacy :
    • Research indicated that compounds similar to this compound displayed effective inhibition against resistant strains of bacteria, presenting a viable alternative in antibiotic development .

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Interaction : The ability to bind to DNA may lead to structural alterations that promote apoptosis in cancer cells.
  • Enzymatic Inhibition : Potential inhibition of key enzymes involved in cellular proliferation and survival pathways, which could explain its anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazolidinone Core

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent at Position 3 Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-Methylphenyl 4-Isopropylphenylmethylidene C₂₀H₂₀N₂O₂S 352.45 Predicted density: 1.27 g/cm³; pKa: 10.73
5-[(4-Isopropylphenyl)Methylene]-3-(4-Methoxyphenyl)-2-Thioxoimidazolidin-4-One (CAS 320422-87-5) 4-Methoxyphenyl 4-Isopropylphenylmethylidene C₂₀H₂₀N₂O₃S 368.45 Higher polarity due to methoxy group; potential for increased solubility
5-[(4-Chlorophenyl)Methylidene]-3-(2,3-Dichlorophenyl)-2-Sulfanylideneimidazolidin-4-One (CID 5677992) 2,3-Dichlorophenyl 4-Chlorophenylmethylidene C₁₆H₉Cl₃N₂OS 377.68 Electron-withdrawing Cl groups enhance stability; higher molecular weight
3-(4-Methylphenyl)-5-(Propan-2-yl)-2-Sulfanylideneimidazolidin-4-One (CID 4356367) 4-Methylphenyl Propan-2-yl (no methylidene) C₁₃H₁₆N₂OS 248.34 Reduced conjugation due to absence of methylidene; lower molecular weight
Key Observations:
  • Steric and Hydrophobic Effects : The dichlorophenyl groups in CID 5677992 introduce steric hindrance and lipophilicity, which may improve membrane permeability but reduce solubility .
  • Conjugation Impact : The methylidene group in the target compound enhances planarity, favoring π-π stacking interactions absent in CID 4356367 .

Comparison with Thiazolidinone and Thiazolidinedione Derivatives

Table 2: Core Heterocycle Variations
Compound Class Core Structure Example Compound (CID/Reference) Key Functional Differences
Imidazolidinone (Target) 5-membered ring with two N atoms Target compound (C₂₀H₂₀N₂O₂S) Contains imidazolidinone core; sulfur at position 2
Thiazolidinone 5-membered ring with S and N atoms CID 21a–21d () Sulfur at position 1; different substitution patterns (e.g., trichloronitropropene groups)
Thiazolidinedione 5-membered ring with two S atoms 4e, 4f () Two thione groups; used in diabetes research
Key Observations:
  • Biological Relevance: Thiazolidinediones (e.g., 4e, 4f) are established in diabetes research due to PPAR-γ agonism, whereas imidazolidinones like the target compound are less studied but may share similar bioactivity .
  • Synthetic Flexibility: Thiazolidinones (e.g., CID 21a–21d) often incorporate halogenated nitro groups for electrophilic reactivity, unlike the target compound’s arylidene focus .

Computational and Experimental Data

  • Density Functional Theory (DFT): Studies on similar compounds (e.g., CAS 320422-87-5) utilize DFT (B3LYP functional) to predict electronic properties, such as HOMO-LUMO gaps and electrostatic potentials .
  • Thermochemical Accuracy : Hybrid functionals (e.g., B3LYP) achieve <3 kcal/mol error in atomization energies, critical for modeling the target compound’s stability .
  • Multiwfn Analysis : Electron localization function (ELF) and bond order analysis could elucidate the sulfanylidene group’s role in charge distribution .

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